molecular formula C20H25NO7 B4973836 N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid

Cat. No.: B4973836
M. Wt: 391.4 g/mol
InChI Key: MWVGUCRRVCXLJI-UHFFFAOYSA-N
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Description

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in the intermediate nitrostyrene can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine involves its interaction with various molecular targets. It can bind to neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity. This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A compound with similar methoxy substitutions but additional halogen groups.

Uniqueness

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine is unique due to its specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. Its combination of methoxy groups and the presence of an oxalic acid salt form can also affect its solubility and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3.C2H2O4/c1-20-16-9-7-14(8-10-16)11-12-19-13-15-5-4-6-17(21-2)18(15)22-3;3-1(4)2(5)6/h4-10,19H,11-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVGUCRRVCXLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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